2,4-Diamino-3,5-dimethylthiotoluene
Overview
Description
1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- is an organic compound with the molecular formula C9H14N2S2 and a molecular weight of 214.35 g/mol . It is also known by other names such as 3,5-Bis(methylthio)-2,4-toluenediamine and 4-methyl-2,6-bis(methylthio)benzene-1,3-diamine . This compound is characterized by the presence of two amino groups and two methylthio groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- typically involves the reaction of 4-methyl-1,3-benzenediamine with methylthiolating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the methylthiolation process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- undergoes various chemical reactions, including:
Scientific Research Applications
1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the methylthio groups can participate in hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- can be compared with similar compounds such as:
2,4-Diaminotoluene: This compound has two amino groups attached to a toluene ring but lacks the methylthio groups, making it less versatile in certain chemical reactions.
4-Methyl-1,3-benzenediamine: Similar to 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)-, but without the methylthio groups, limiting its applications in specific industrial processes.
2,6-Diaminotoluene: This compound has a similar structure but with amino groups at different positions, affecting its reactivity and applications.
1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- stands out due to the presence of both amino and methylthio groups, providing unique chemical properties and a wide range of applications .
Properties
IUPAC Name |
[2,4-diamino-5-methyl-3-(sulfanylmethyl)phenyl]methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-5-2-6(3-12)9(11)7(4-13)8(5)10/h2,12-13H,3-4,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBAOJVLBMPVBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)CS)N)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869367 | |
Record name | (2,4-Diamino-5-methyl-1,3-phenylene)dimethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
102093-68-5 | |
Record name | 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102093685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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